molecular formula C8H15N3O2 B2527386 3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine CAS No. 1250957-48-2

3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine

Cat. No. B2527386
CAS RN: 1250957-48-2
M. Wt: 185.227
InChI Key: NJAVGGQHDQPQAZ-UHFFFAOYSA-N
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Description

The compound 3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the 2-methoxyethyl group and the propan-1-amine moiety suggests potential for varied chemical reactivity and possible applications in pharmaceuticals or material science.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazol-3-amines can be achieved through a one-pot reaction involving isothiocyanates, amidines/guanidines, and hydroxylamine, facilitated by metallic-thiophile-assisted desulfurization . Another method includes a photochemical synthesis that involves the irradiation of a precursor in the presence of a nitrogen nucleophile, which could potentially be adapted to synthesize the compound . Additionally, the synthesis of related compounds has been reported through high-temperature reactions involving amino-oxadiazole derivatives .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazol-3-amines is characterized by the oxadiazole ring, which can be substituted at various positions to yield derivatives with different properties. The structure of similar compounds has been confirmed by techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy .

Chemical Reactions Analysis

1,2,4-oxadiazole derivatives can undergo various chemical reactions, including retro-ene reactions , reactions with primary amines to form triazoles , and the Paal–Knorr reaction to introduce heterocyclic substituents . These reactions highlight the versatility and reactivity of the oxadiazole ring, which can be exploited to synthesize a wide range of compounds, including the target molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazol-3-amines are influenced by their molecular structure. The stability of these compounds can vary, with some derivatives being unexpectedly stable , while others have moderate thermal stabilities . The presence of substituents can also affect the compound's sensitivity to impact and friction, which is particularly relevant for applications in energetic materials . Optical properties such as UV-vis absorption and fluorescence can be tuned by modifying the substituents on the oxadiazole ring .

Scientific Research Applications

Photochemical Synthesis of 3-Amino-1,2,4-Oxadiazoles

A study by Buscemi et al. (2001) presents a photochemical methodology for synthesizing 3-amino- (or 3-N-substituted amino) 5-pentafluorophenyl-1,2,4-oxadiazoles, demonstrating a pathway for creating fluorinated heterocyclic compounds with potential applications in materials science and pharmacology (Buscemi et al., 2001).

Anticancer Evaluation of 1,2,4-Oxadiazole Derivatives

Yakantham et al. (2019) report the design, synthesis, and evaluation of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives for their anticancer activity against various human cancer cell lines. This highlights the medicinal chemistry applications of 1,2,4-oxadiazoles (Yakantham et al., 2019).

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

Aly and El-Mohdy (2015) explored the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including aminothiazoles and aminoantipyrine derivatives. This research is relevant for developing advanced materials with potential biomedical applications (Aly & El-Mohdy, 2015).

properties

IUPAC Name

3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-12-6-4-7-10-8(13-11-7)3-2-5-9/h2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAVGGQHDQPQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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